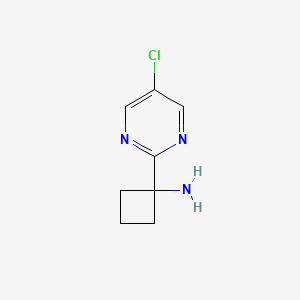

1-(5-Chloropyrimidin-2-yl)cyclobutan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(5-Chloropyrimidin-2-yl)cyclobutan-1-amine is a chemical compound with the molecular formula C₈H₁₀ClN₃ and a molecular weight of 183.64 g/mol . This compound is notable for its unique structure, which combines a chloropyrimidine moiety with a cyclobutanamine group. It is primarily used in research and development within the pharmaceutical and chemical industries.

Preparation Methods

The synthesis of 1-(5-Chloropyrimidin-2-yl)cyclobutan-1-amine typically involves the reaction of 5-chloropyrimidine with cyclobutanamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the high quality of the final product .

Chemical Reactions Analysis

1-(5-Chloropyrimidin-2-yl)cyclobutan-1-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

1-(5-Chloropyrimidin-2-yl)cyclobutan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: In medicinal chemistry, it serves as a lead compound for the development of new therapeutic agents.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloropyrimidin-2-yl)cyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

1-(5-Chloropyrimidin-2-yl)cyclobutan-1-amine can be compared with other similar compounds, such as:

1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

1-(5-Fluoropyrimidin-2-yl)cyclobutan-1-amine: The presence of a fluorine atom can enhance the compound’s stability and lipophilicity, potentially leading to different pharmacokinetic properties.

1-(5-Methylpyrimidin-2-yl)cyclobutan-1-amine: The methyl group can influence the compound’s electronic properties and steric effects, altering its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of a chloropyrimidine moiety with a cyclobutanamine group, which imparts distinct chemical and biological properties .

Biological Activity

1-(5-Chloropyrimidin-2-yl)cyclobutan-1-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chlorinated pyrimidine ring attached to a cyclobutane structure. The presence of the chloropyrimidine moiety suggests potential interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.

Structural Formula

Anticancer Activity

Research has indicated that compounds containing pyrimidine derivatives exhibit significant anticancer properties. For instance, a study on 2-amino-4-aryl-5-chloropyrimidines demonstrated potent inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) and cyclin-dependent kinase 1 (CDK1), which are crucial in cancer cell proliferation and angiogenesis .

Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives have been well documented. In vitro studies have shown that certain pyrimidine nucleosides can significantly inhibit the proliferation of various cancer cell lines, suggesting that this compound may exhibit similar antimicrobial effects .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Kinases : As seen in related compounds, the inhibition of kinases such as VEGFR and CDK could lead to reduced tumor growth and metastasis.

- Interference with Nucleotide Synthesis : Pyrimidine derivatives often play a role in nucleotide metabolism, potentially affecting DNA synthesis and repair mechanisms .

Case Study 1: Anticancer Efficacy

A study evaluating the efficacy of various pyrimidine derivatives found that compounds similar to this compound inhibited cell migration and invasion in A431 vulvar epidermal carcinoma cells. The results indicated a concentration-dependent response, highlighting the potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Evaluation

In another investigation, ferrocene-pyrimidine conjugates were synthesized and tested against Plasmodium falciparum. These studies suggested that modifications to the pyrimidine structure could enhance antimicrobial activity, providing insights into optimizing this compound for similar applications .

Research Findings Summary Table

Properties

Molecular Formula |

C8H10ClN3 |

|---|---|

Molecular Weight |

183.64 g/mol |

IUPAC Name |

1-(5-chloropyrimidin-2-yl)cyclobutan-1-amine |

InChI |

InChI=1S/C8H10ClN3/c9-6-4-11-7(12-5-6)8(10)2-1-3-8/h4-5H,1-3,10H2 |

InChI Key |

BIHNUELVLSNPJI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C2=NC=C(C=N2)Cl)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.